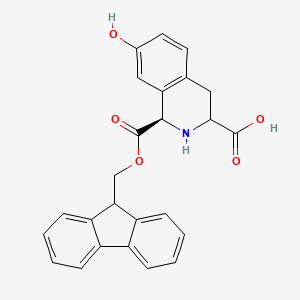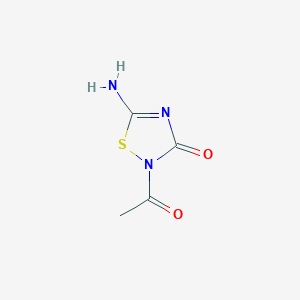
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a dichlorophenyl group at position 5. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
The synthesis of 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzonitrile and guanidine.
Cyclization Reaction: The key step involves the cyclization of 2,3-dichlorobenzonitrile with guanidine under basic conditions to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce chlorine atoms at positions 4 and 6.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
科学的研究の応用
4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.
作用機序
The mechanism of action of 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA synthesis or inhibit key signaling pathways involved in cell proliferation.
類似化合物との比較
Similar compounds to 4,6-Dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine include:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Used as an intermediate in the synthesis of ticagrelor, an antiplatelet drug.
2,4-Dichloropyrimidine: A versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
4,6-Dichloro-5-phenylpyrimidine-2-amine: Studied for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C10H5Cl4N3 |
|---|---|
分子量 |
309.0 g/mol |
IUPAC名 |
4,6-dichloro-5-(2,3-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-5-3-1-2-4(7(5)12)6-8(13)16-10(15)17-9(6)14/h1-3H,(H2,15,16,17) |
InChIキー |
KCRORKBTQAGCNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


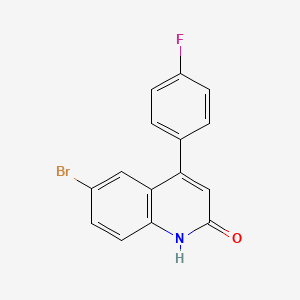
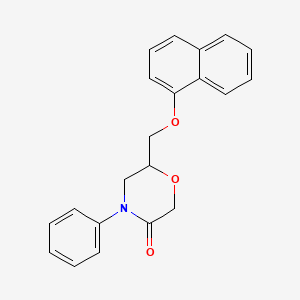

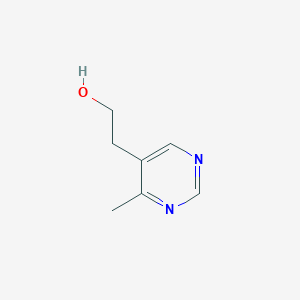

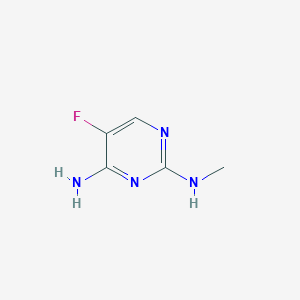
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
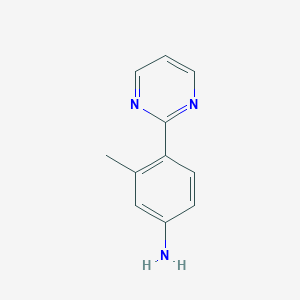
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)
